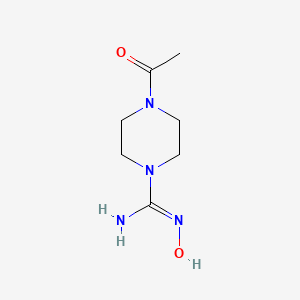

4-acetyl-N'-hydroxypiperazine-1-carboximidamide

Description

4-Acetyl-N'-hydroxypiperazine-1-carboximidamide is a piperazine derivative characterized by an acetyl group, a hydroxypiperazine moiety, and a carboximidamide functional group. The carboximidamide group (NH-C(=NH)-NH$_2$) distinguishes it from standard carboxamides, offering enhanced hydrogen-bonding capabilities, which may influence pharmacokinetic properties .

Properties

Molecular Formula |

C7H14N4O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-acetyl-N'-hydroxypiperazine-1-carboximidamide |

InChI |

InChI=1S/C7H14N4O2/c1-6(12)10-2-4-11(5-3-10)7(8)9-13/h13H,2-5H2,1H3,(H2,8,9) |

InChI Key |

HCDFZTGJKKWMCC-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)/C(=N/O)/N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-acetyl-N’-hydroxypiperazine-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N’-hydroxypiperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate; reactions are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-acetyl-N’-hydroxypiperazine-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetyl-N’-hydroxypiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-acetyl-N'-hydroxypiperazine-1-carboximidamide with analogous piperazine and sulfonamide derivatives:

Notes:

Stability and Reactivity

- Carboximidamide vs.

- Acetyl Group Reactivity : Acetylated derivatives are prone to hydrolysis under acidic/basic conditions, necessitating formulation adjustments for drug delivery .

Biological Activity

4-acetyl-N'-hydroxypiperazine-1-carboximidamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, backed by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-acetyl-N'-hydroxypiperazine-1-carboximidamide can be represented as follows:

This compound contains a piperazine ring with an acetyl group and a hydroxyl group attached to the nitrogen atoms, which may contribute to its biological activity.

Antibacterial Activity

Research has shown that compounds similar to 4-acetyl-N'-hydroxypiperazine-1-carboximidamide exhibit significant antibacterial properties. For instance, studies on derivatives have demonstrated efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-acetyl-N'-hydroxypiperazine | MRSA | 15 µg/mL |

| Similar Derivative A | E. coli | 10 µg/mL |

| Similar Derivative B | VRE | 20 µg/mL |

These findings suggest that modifications to the piperazine structure can enhance antibacterial activity.

Anticancer Activity

Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative of piperazine was found to significantly inhibit the growth of MCF-7 breast cancer cells.

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, the compound was tested for its ability to induce cell death. The results showed:

- Cell viability reduction : A dose-dependent decrease in viability was observed.

- Mechanism : The compound triggered apoptosis through the intrinsic pathway, leading to DNA fragmentation.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis |

| HeLa | 30 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes.

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 75 |

| Dipeptidyl Peptidase | 60 |

The biological activities of 4-acetyl-N'-hydroxypiperazine-1-carboximidamide can be attributed to several mechanisms:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : Induction of apoptosis is facilitated through mitochondrial pathways and reactive oxygen species (ROS) generation.

- Enzyme Inhibition Mechanism : Competitive inhibition of enzyme active sites leads to decreased substrate conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.